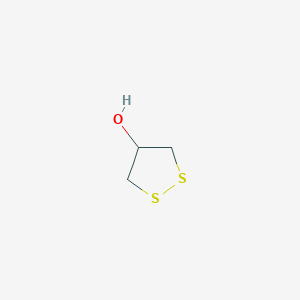

1,2-Dithiolan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

dithiolan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2/c4-3-1-5-6-2-3/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIXRKIWFJYELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,2-Dithiolan-4-ol from 1,3-Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-dithiolan-4-ol, a valuable heterocyclic compound, commencing from readily available 1,3-diols. While a direct, one-step conversion is not prominently documented, this paper outlines a robust, multi-step approach based on established chemical transformations. The methodologies detailed herein are collated from contemporary research in disulfide chemistry and are presented with a focus on practical application in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound from a generic 1,3-diol can be envisioned through a sequence of reactions involving the conversion of the diol to a more reactive intermediate, followed by the introduction of sulfur-containing functionalities and subsequent cyclization. A plausible and efficient route involves the transformation of the 1,3-diol to a 1,3-dihalide, followed by substitution with a thiolating agent to form a 1,3-dithioether, which is then oxidatively cyclized to the desired this compound. An alternative, more direct approach, inspired by recent advancements, involves the conversion to a 1,3-bis-tert-butyl thioether followed by a bromine-induced cyclization.

Caption: Proposed synthetic pathways for this compound from 1,3-diols.

Experimental Protocols

Route A: Dihalide and Dithiol Formation

This traditional route involves the activation of the hydroxyl groups followed by nucleophilic substitution and oxidation.

Step 1: Synthesis of 1,3-Dihalopropan-2-ol

The conversion of a 1,3-diol to a 1,3-dihalide can be achieved using various halogenating agents. The choice of reagent depends on the desired halide (e.g., PBr₃ for bromides, SOCl₂ for chlorides).

Experimental Protocol: Bromination of 1,3-Propanediol

-

To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.7 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dibromopropan-2-ol.

Step 2: Synthesis of 1,3-Dimercaptopropan-2-ol

The dihalide is then converted to a dithiol. A common method involves the use of thiourea followed by hydrolysis, or direct substitution with a protected thiol.

Experimental Protocol: Thiolation using Thiourea

-

Dissolve the 1,3-dibromopropan-2-ol (1.0 eq) in ethanol.

-

Add thiourea (2.2 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

-

Reflux for an additional 2 hours to hydrolyze the isothiouronium salt.

-

Cool the mixture, acidify with hydrochloric acid to pH ~1, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1,3-dimercaptopropan-2-ol.

Step 3: Oxidative Cyclization to this compound

The final step is the oxidation of the dithiol to form the cyclic disulfide. Mild oxidizing agents are preferred to avoid over-oxidation.

Experimental Protocol: Iodine-Mediated Cyclization

-

Dissolve the crude 1,3-dimercaptopropan-2-ol in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of iodine (1.1 eq) in the same solvent dropwise with vigorous stirring until a persistent yellow color is observed.

-

Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Route B: Bromine-Induced Cyclization of a 1,3-bis-tert-butyl Thioether

This modern approach offers a more direct route with potentially higher yields and milder conditions.[1][2]

Step 1: Synthesis of 1,3-bis(tert-butylthio)propan-2-ol

The 1,3-diol is first converted to a 1,3-bis-tert-butyl thioether.

Experimental Protocol

-

To a solution of the 1,3-diol (1.0 eq) in a suitable solvent, add tert-butanethiol (2.5 eq) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

-

Stir the reaction at room temperature for 24 hours.

-

Neutralize the acid with a mild base, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1,3-bis(tert-butylthio)propan-2-ol.

Step 2: Bromine-Induced Deprotection and Cyclization

The key step involves the reaction of the thioether with bromine in the presence of silica gel, which facilitates both the cleavage of the tert-butyl groups and the formation of the disulfide bond.[1][2]

Experimental Protocol [1]

-

Dissolve the 1,3-bis-tert-butyl thioether (1.0 eq) in dichloromethane (DCM).

-

Add hydrated silica gel to the solution.

-

Cool the mixture to 0 °C and add a solution of bromine (Br₂, 2.2 eq) in DCM dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter off the silica gel and wash with DCM.

-

Wash the combined filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the key transformations.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Route A: Step 1: Bromination | 1,3-Propanediol | PBr₃ | Diethyl ether | 0 to RT | 12 | 70-80 |

| Route A: Step 2: Thiolation | 1,3-Dibromopropan-2-ol | Thiourea, NaOH | Ethanol | Reflux | 4 + 2 | 50-60 |

| Route A: Step 3: Cyclization | 1,3-Dimercaptopropan-2-ol | I₂ | Methanol | RT | 1 | 60-70 |

| Route B: Step 1: Thioetherification | 1,3-Propanediol | tert-Butanethiol, TFA | DCM | RT | 24 | 80-90 |

| Route B: Step 2: Bromine-Induced Cyclization [1] | 1,3-bis(tert-butylthio)propan-2-ol | Br₂, Hydrated Silica Gel | DCM | 0 to RT | < 1 | 70-80 |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-diols is a feasible endeavor through multi-step synthetic sequences. The modern approach utilizing a bromine-induced cyclization of a 1,3-bis-tert-butyl thioether appears to be a particularly promising and efficient strategy.[1][2] The protocols and data presented in this guide are intended to provide a solid foundation for researchers embarking on the synthesis of this and related 1,2-dithiolane structures. Careful optimization of reaction conditions for specific substrates is recommended to achieve maximal yields and purity.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dithiolan-4-ol

Abstract: This document provides a comprehensive technical overview of 1,2-Dithiolan-4-ol, a heterocyclic compound featuring a strained five-membered disulfide ring. The unique structural and electronic properties imparted by the 1,2-dithiolane moiety make it a significant scaffold in natural products and a target for synthetic chemistry and drug development. This guide details its chemical structure, physicochemical properties, spectroscopic signatures, and relevant synthetic protocols. Furthermore, it explores the chemical reactivity and biological context of the 1,2-dithiolane ring system, particularly in relation to the thioredoxin reductase pathway, providing valuable information for researchers, chemists, and professionals in drug discovery.

Introduction

The 1,2-dithiolane ring is a five-membered cyclic disulfide that is a key structural feature in a variety of biologically active natural products.[1] Unlike linear disulfides, which typically adopt a C-S-S-C dihedral angle of approximately 90°, the geometry of the five-membered ring forces this angle into a much more acute conformation, generally below 35°.[2] This geometric constraint induces significant ring strain, estimated to be at least 6.5 kcal/mol, which elongates the S–S bond to around 2.06 Å (compared to ~2.03 Å in linear disulfides) and enhances the molecule's reactivity.[2]

This inherent reactivity is central to the biological function of molecules like lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus.[1][3] this compound is a functionalized derivative of this important heterocyclic system, incorporating a hydroxyl group that provides a handle for further chemical modification. Understanding its fundamental properties is crucial for leveraging this scaffold in synthetic and medicinal chemistry.

Chemical Structure and Identification

This compound consists of a propane backbone where carbons 1 and 3 are replaced by sulfur atoms forming a disulfide bridge, and a hydroxyl group is attached to carbon 2 (numbered as position 4 in the heterocyclic ring).

Table 1: Compound Identification for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4] |

| CAS Number | 27550-66-9[2][4] |

| Molecular Formula | C₃H₆OS₂[4] |

| SMILES | C1C(CSS1)O[4] |

| InChI | InChI=1S/C3H6OS2/c4-3-1-5-6-2-3/h3-4H,1-2H2[4] |

| InChIKey | NDIXRKIWFJYELO-UHFFFAOYSA-N[2][4] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are dominated by its strained disulfide bond, which influences its electronic absorption, and the polar hydroxyl group.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Description |

|---|---|

| Molecular Weight | 122.21 g/mol [2][4] |

| UV-Vis (λmax) | 327 nm (for 4-hydroxy-1,2-dithiolane)[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands expected around 3300-3400 cm⁻¹ (O-H stretch), 2800-3000 cm⁻¹ (C-H stretch), and 1000-1100 cm⁻¹ (C-O stretch).[2] |

| Raman Spectroscopy | The S-S bond stretch is a key feature, observed at ~496 cm⁻¹ in substituted 4-hydroxy-1,2-dithiolanes. |

| Reactivity | The strained ring is susceptible to ring-opening reactions initiated by heat, light, or nucleophiles.[2] |

The electronic transition (S₀ → S₁) observed in the UV-Vis spectrum is highly sensitive to the C-S-S-C dihedral angle.[2] The strained geometry of the 1,2-dithiolane ring reduces this angle, leading to increased overlap of the sulfur non-bonding orbitals. This raises the energy of the HOMO, reduces the energy gap for electronic excitation, and results in a red-shifted maximum absorbance (λmax) compared to linear disulfides.[2] For 4-hydroxy-1,2-dithiolane, this λmax appears at 327 nm.[2]

Synthesis and Experimental Protocols

The synthesis of the 1,2-dithiolane ring can be approached through several strategies, typically involving the formation of a 1,3-dithiol followed by oxidative cyclization or, more recently, through one-step cyclization methods.

Experimental Protocol 1: General Synthesis from 1,3-Diols

A versatile and established route to 1,2-dithiolanes starts from 1,3-diols.[5] This two-step methodology first involves converting the hydroxyl groups into thiol functionalities, followed by an oxidative ring-closure to form the disulfide bond.

Methodology:

-

Dithiol Formation: A 1,3-diol precursor is refluxed with thiourea in concentrated hydrobromic acid.

-

This reaction converts the hydroxyl groups into isothiouronium salts.

-

Subsequent treatment with an aqueous base (e.g., NaOH) hydrolyzes the intermediate to yield the crude 1,3-dithiol.[5]

-

Oxidative Cyclization: The crude dithiol is not isolated due to its instability. It is dissolved in a suitable solvent (e.g., butanol) and subjected to oxidative cyclization.

-

This can be achieved by bubbling air through the solution or by using a mild oxidizing agent like iodine (I₂) or potassium permanganate (KMnO₄) to form the disulfide bridge, yielding the 1,2-dithiolane product.[2][5]

General synthetic workflow for 1,2-dithiolanes starting from 1,3-diols.

Experimental Protocol 2: One-Step Synthesis from 1,3-bis-tert-butyl Thioethers

A more modern and efficient one-step method has been developed for synthesizing functionalized 1,2-dithiolanes from stable 1,3-bis-tert-butyl thioether precursors.[6] This reaction proceeds rapidly under mild conditions.

Methodology:

-

Reactant Preparation: The 1,3-bis-tert-butyl thioether substrate (1.0 mmol) is dissolved in a solvent such as dichloromethane (DCM, 20 mL).

-

Hydrated silica gel is added to the mixture, as it has been shown to improve yields by scavenging reactive byproducts.[2]

-

Reaction Initiation: The mixture is stirred at room temperature, and a solution of bromine (Br₂, 2.2 equiv) in DCM is added dropwise.

-

Reaction Progression: The reaction is typically complete within minutes, monitored by TLC or GC-MS until full conversion of the starting material is observed.

-

Workup and Purification: Upon completion, the reaction is quenched, washed, and the organic layer is dried and concentrated. The final 1,2-dithiolane product is purified by flash column chromatography on silica gel.[6]

Proposed mechanism for the one-step synthesis of 1,2-dithiolanes.

Biological Relevance and Signaling Pathways

The 1,2-dithiolane ring is of significant interest in drug development due to its unique redox properties. One area of investigation has been its potential as an inhibitor of thioredoxin reductase (TrxR), an essential enzyme in maintaining cellular redox homeostasis.

The thioredoxin system, comprising NADPH, TrxR, and thioredoxin (Trx), is a key cellular antioxidant pathway. TrxR catalyzes the reduction of the active site disulfide in Trx, which then goes on to reduce oxidized proteins, thereby repairing oxidative damage and regulating various cellular processes. Overexpression of TrxR is often associated with cancer, making it an attractive therapeutic target.[7]

Studies on 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and its derivatives have revealed that the 1,2-dithiolane moiety by itself is not a potent or specific inhibitor of TrxR1.[7][8] However, when the dithiolane scaffold is combined with other functionalities, such as a Michael acceptor, the resulting molecules can exhibit significant inhibitory activity against TrxR1.[7] This suggests that the 1,2-dithiolane ring can serve as a valuable component in the design of more complex inhibitors that target the enzyme's active site.

Simplified catalytic cycle of the Thioredoxin system.

Conclusion

This compound is a structurally intriguing molecule whose chemistry is governed by the strained disulfide bond characteristic of the 1,2-dithiolane ring system. This strain enhances its reactivity and imparts unique spectroscopic properties. Efficient synthetic routes, including modern one-step methods, make this and related structures accessible for further research. While the dithiolane moiety alone may not be a specific inhibitor for key biological targets like TrxR, its utility as a scaffold for designing more complex, biologically active molecules is clear. This guide provides the foundational chemical, structural, and synthetic knowledge necessary for professionals engaged in chemical research and drug development to effectively utilize this versatile compound.

References

- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]

- 2. This compound | 27550-66-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of 1,2-Dithiolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is a fascinating and biologically significant structural motif found in a diverse array of natural products. From essential metabolic cofactors to potent toxins and plant-derived compounds with intriguing physiological effects, the natural world has harnessed the unique chemical properties of this strained disulfide ring for various purposes. This technical guide provides an in-depth exploration of the natural occurrence of 1,2-dithiolane derivatives, focusing on their sources, biosynthesis, quantitative data, and the experimental methodologies used for their study. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of their biological context and analysis.

Prominent Naturally Occurring 1,2-Dithiolane Derivatives

The 1,2-dithiolane moiety is the core structure of several well-characterized natural products, each with distinct biological roles and sources.

Lipoic Acid: The Essential Cofactor

Alpha-lipoic acid, also known as thioctic acid, is arguably the most well-known 1,2-dithiolane derivative and is essential for aerobic metabolism.[1] It is synthesized by plants and animals, including humans, and functions as a covalently bound cofactor for several critical mitochondrial multienzyme complexes.[2] The naturally occurring form is the (R)-(+)-enantiomer.[1]

Biological Sources and Biosynthesis: Lipoic acid is found in a variety of foods, particularly in organ meats like kidney, heart, and liver, as well as in spinach, broccoli, and yeast extract.[1] However, the amount of lipoic acid in dietary sources is generally low.[1] For instance, the initial isolation and structural determination of lipoic acid required processing an estimated 10 tons of liver residue to yield a mere 30 mg of the compound.[1] In biological systems, lipoic acid is synthesized in the mitochondria from octanoic acid.[2]

Asparagusic Acid: The Pungent Precursor

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound primarily found in asparagus (Asparagus officinalis).[3][4] It is the metabolic precursor to the volatile sulfur compounds that impart the characteristic odor to the urine of some individuals after consuming asparagus.[5][6] Biosynthetic studies have shown that asparagusic acid is derived from isobutyric acid.[4]

Biological Sources and Potential Roles: While its most famous attribute is its effect on urine odor, recent research suggests that asparagusic acid may possess other biological activities. It has been shown to inhibit the activation of the PI3K/Akt signaling pathway and exhibit a killing effect on Echinococcus multilocularis in vitro and in a murine model, suggesting potential therapeutic applications.[1][3]

Nereistoxin: A Marine Neurotoxin

Nereistoxin is a neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda. This 1,2-dithiolane derivative has served as the chemical template for the development of a class of synthetic insecticides.

Biological Source and Mechanism of Action: Found in a marine worm, nereistoxin exerts its toxic effect by blocking nicotinic acetylcholine receptors, leading to neuromuscular toxicity and, in high doses, respiratory failure.[7]

Other Natural 1,2-Dithiolane Derivatives

Beyond these prominent examples, the 1,2-dithiolane ring is present in other natural contexts. For instance, several alkyl-substituted 1,2-dithiolanes have been identified in the scent glands of skunks and related mammals.

Quantitative Data on Natural 1,2-Dithiolane Derivatives

The concentration of 1,2-dithiolane derivatives in their natural sources can vary significantly. The following table summarizes available quantitative data.

| 1,2-Dithiolane Derivative | Natural Source | Concentration | Reference(s) |

| Lipoic Acid (free) | Potatoes | 0.1 - 0.3 µg/g | [8][9] |

| Lipoic Acid (free) | Fine Peas | ~0.1 µg/g | [8][9] |

| Lipoic Acid (free) | Egg | ~4.2 µg/g | [8][9] |

| Nereistoxin | Postmortem human blood | 2.58 - 3.36 mg/L | [4] |

| Nereistoxin | Postmortem stomach content | 1479.7 mg/L | [4] |

Experimental Protocols

The isolation, identification, and quantification of 1,2-dithiolane derivatives from complex biological matrices require specific analytical techniques. Below are detailed methodologies for key experiments.

Extraction and HPLC Analysis of Free Alpha-Lipoic Acid in Foodstuffs

This protocol describes a method for the determination of free alpha-lipoic acid in various food matrices.[8]

1. Extraction:

-

Homogenize a representative sample of the foodstuff.

-

Extract a known weight of the homogenized sample with 0.5% glacial acetic acid in methanol by sonication.

-

Centrifuge the mixture and collect the supernatant.

2. HPLC Analysis:

-

Column: ACE 3-C-18 column.

-

Mobile Phase: Isocratic elution with acetonitrile/methanol/50mM potassium dihydrogen phosphate (pH 3, adjusted with phosphoric acid) in a ratio of 350/65/585 (v/v/v).

-

Flow Rate: 0.45 ml/min.

-

Detection: Coulometric Electrode Array Detector (CEAD) at potentials between +300 and +700 mV against palladium reference electrodes.

3. Confirmation by ESI-MS:

-

For qualitative confirmation, use LC-ESI-MS in negative ion mode.

-

Mobile Phase: 0.1% acetic acid in water/acetonitrile 55:45 (v/v) at a flow rate of 0.2 ml/min.

Solid-Phase Extraction and GC/MS Analysis of Nereistoxin in Biological Fluids

This protocol outlines a method for the determination of nereistoxin in biological fluids such as blood.[4]

1. Sample Preparation:

-

Acidify the biological fluid sample.

2. Solid-Phase Extraction (SPE):

-

Use a mixed-mode cationic exchange SPE cartridge.

-

Condition the cartridge with an appropriate solvent.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the nereistoxin with a suitable elution solvent.

3. GC/MS Analysis:

-

Gas Chromatograph: Coupled to a mass spectrometer.

-

Column: A suitable capillary column for the separation of amines.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Quantification of Asparagusic Acid in Asparagus Tissue

This protocol provides a general approach for the extraction and analysis of asparagusic acid.

1. Extraction:

-

Homogenize fresh asparagus tissue.

-

Extract the homogenate with a polar solvent such as methanol or ethanol. Sonication can be used to improve extraction efficiency.

-

Filter or centrifuge the extract to remove solid debris.

2. Chromatographic Analysis (HPLC):

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where asparagusic acid absorbs (e.g., around 210 nm) or mass spectrometry for higher selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams were created using the DOT language.

Conclusion

The 1,2-dithiolane ring is a versatile structural motif that nature has incorporated into a range of molecules with profound biological effects. From the indispensable role of lipoic acid in cellular metabolism to the neurotoxicity of nereistoxin and the emerging biological activities of asparagusic acid, these compounds offer a rich field of study for researchers in chemistry, biology, and medicine. The continued investigation into the natural occurrence, biosynthesis, and mechanism of action of 1,2-dithiolane derivatives holds promise for the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes. This guide provides a solid foundation for professionals in the field to build upon, offering both a comprehensive overview and detailed experimental insights into this fascinating class of natural products.

References

- 1. Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Reaction Mechanisms for 1,2-Dithiolane Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed reaction mechanisms for the formation of 1,2-dithiolanes, a critical five-membered heterocyclic motif of interest in various applications, including drug delivery, biosensors, and dynamic polymer synthesis. The unique reactivity of the 1,2-dithiolane ring, stemming from the geometric constraints on its disulfide bond, has driven the development of novel synthetic strategies. This document details the prevailing proposed mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols.

Proposed Reaction Mechanisms

The synthesis of 1,2-dithiolanes can be broadly categorized into two primary strategies: the classical two-step oxidation of 1,3-dithiols and a more recent, efficient one-step synthesis from protected dithiols.

Two-Step Synthesis via Oxidation of 1,3-Dithiols

The traditional and most common method for forming 1,2-dithiolanes involves a two-step process:

-

Formation of a 1,3-dithiol: This is typically achieved through the reduction of a suitable precursor or hydrolysis. However, this step can require harsh reaction conditions, which may not be compatible with sensitive functional groups and can lead to the formation of undesirable polymeric disulfides.[1][2]

-

Oxidative Cyclization: The resulting 1,3-dithiol is then oxidized to form the cyclic disulfide bond of the 1,2-dithiolane. Various oxidizing agents can be employed for this step. For instance, the parent 1,2-dithiolane can be synthesized by the oxidative cyclization of propane-1,3-dithiol using iodine.[3]

Figure 1: General workflow for the two-step synthesis of 1,2-dithiolanes.

One-Step Synthesis from 1,3-bis-tert-butyl Thioethers

To circumvent the limitations of the two-step method, a modular, one-step synthesis has been developed. This approach utilizes readily accessible 1,3-bis-tert-butyl thioethers and proceeds rapidly under mild conditions.[1][2] The proposed mechanism is a sulfonium-mediated ring-closure.[1]

The reaction is initiated by the attack of bromine on one of the sulfur atoms of the 1,3-bis-tert-butyl thioether, forming a sulfonium bromide intermediate (A ). This is followed by the elimination of isobutylene to generate an activated sulfenyl bromide (B ). Intramolecular cyclization of B then occurs, leading to the formation of a cyclic sulfonium intermediate (C ), which subsequently eliminates a second molecule of isobutylene to yield the final 1,2-dithiolane product. The isobutylene byproduct can either evaporate or react further with bromine and hydrogen bromide.[1]

Figure 2: Proposed mechanism for the one-step synthesis of 1,2-dithiolanes.

Radical-Mediated Copolymerization

A distinct mechanism is proposed for the photopolymerization of 1,2-dithiolanes with alkynes. This process is initiated by the formation of a thiyl radical from the 1,2-dithiolane. This radical then propagates across the triple bond of the alkyne, followed by a radical addition to a new 1,2-dithiolane molecule to continue the polymer chain.[4] An intramolecular radical disulfide scission can also occur, leading to the formation of a cyclic vinyl sulfide as a side product.[4]

Figure 3: Proposed mechanism for 1,2-dithiolane/alkyne copolymerization.

Quantitative Data

The one-step synthesis of diversely substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been reported with the following isolated yields.

| Entry | Substituent (R) | Product | Isolated Yield (%) |

| 1 | Phenyl | 4-hydroxy-4-phenyl-1,2-dithiolane | 75 |

| 2 | Isopropyl | 4-hydroxy-4-isopropyl-1,2-dithiolane | 68 |

| 3 | Methyl | 4-hydroxy-4-methyl-1,2-dithiolane | 65 |

| 4 | Hydrogen | 4-hydroxy-1,2-dithiolane | 55 |

Table adapted from data presented in the study by Beck et al.[1]

Experimental Protocols

General Procedure for the One-Step Synthesis of Hydroxy-Functional 1,2-Dithiolanes

This protocol is based on the work of Beck et al.[1]

Materials:

-

Appropriate 1,3-bis-tert-butyl thioether precursor

-

Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,3-bis-tert-butyl thioether (1.0 equiv.) in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add bromine (2.2 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dithiolane.

Figure 4: Experimental workflow for the one-step synthesis of 1,2-dithiolanes.

Synthesis of 1,2-Dithiolane Modified Peptide

This protocol is adapted from the work of White et al.[5]

A. Synthesis of the Dithiolane Precursor: 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid

-

Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH (approx. 4 mL) in a round-bottom flask with stirring at 55 °C.

-

Seal the flask and place it under a nitrogen atmosphere.

-

Prepare a solution of 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M sulfuric acid to generate thioacetic acid in situ.

-

Add the thioacetic acid solution to the reaction flask and stir.

B. On-Resin Deprotection and Oxidation

-

Couple the synthesized 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid to the N-terminus of a resin-bound peptide using standard solid-phase peptide synthesis techniques.

-

Perform the deprotection of the thioacetate groups using ammonium hydroxide in a microwave reactor.

-

After the microwave reaction, wash the resin with DMF and methanol.

-

Add a solution of concentrated ammonium hydroxide in methanol (1:4) and shake overnight to promote intramolecular oxidation to the 1,2-dithiolane.

-

Wash the resin with methanol and DCM.

-

Cleave the peptide from the resin using a standard cleavage cocktail.

-

Purify the crude peptide by reverse-phase HPLC.

This guide provides a foundational understanding of the key proposed reaction mechanisms for 1,2-dithiolane formation. The development of more efficient and functional-group-tolerant synthetic methods continues to be an active area of research, driven by the expanding applications of this unique heterocyclic system.

References

- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]

- 4. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]

- 5. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ring Strain Calculations for 1,2-Dithiolane Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2-dithiolane moiety, a five-membered ring containing a disulfide bond, is a critical functional group in natural products like lipoic acid and asparagusic acid, and a valuable tool in drug delivery and polymer science. Its chemical behavior is dominated by the inherent ring strain, which arises from the geometric constraints of the cyclic structure. This high reactivity, particularly towards thiol-disulfide exchange, is a direct consequence of the strained disulfide bond. Understanding and quantifying this ring strain is paramount for predicting the stability, reactivity, and potential applications of 1,2-dithiolane-containing molecules. This guide provides a comprehensive overview of the theoretical underpinnings of ring strain in these compounds and details both the computational and experimental methodologies used for its quantification.

Theoretical Background: The Origins of Strain in 1,2-Dithiolanes

Ring strain is a form of potential energy that arises when the bond angles and conformations of a cyclic molecule deviate from their optimal, strain-free values.[1][2] In 1,2-dithiolanes, this strain is a combination of several factors:

-

Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.

-

Torsional Strain: Arises from eclipsed conformations of atoms on adjacent carbons.[1][2]

-

Disulfide Dihedral Angle Strain: This is the most significant contributor in 1,2-dithiolanes. Acyclic disulfides prefer a C-S-S-C dihedral angle of approximately 90° to minimize repulsion between the lone pairs on the sulfur atoms. However, the five-membered ring structure forces this angle to be much smaller, typically less than 35°.[3] This acute angle leads to significant overlap and repulsion between the non-bonding sulfur orbitals, weakening the S-S bond and elevating the molecule's ground state energy.[3] This inherent instability is responsible for the high reactivity and tendency of 1,2-dithiolanes to undergo ring-opening polymerization.[3][4]

The relationship between the CSSC dihedral angle, S-S bond length, and ring strain is crucial. Crystal structures of 1,2-dithiolane derivatives show elongated S-S bonds (around 2.06 Å compared to a typical 2.03 Å in linear disulfides) and compressed CSSC dihedral angles (e.g., 23.4° to 35.2°), which are clear indicators of significant ring strain.[3][4]

Figure 1: Key structural parameters of the strained 1,2-dithiolane ring.

Computational Approaches for Ring Strain Calculation

Direct experimental measurement of ring strain is not possible; it must be calculated by comparing the molecule's energy to a hypothetical strain-free reference. Computational chemistry provides powerful tools for this purpose.

Quantum Mechanics (QM) Methods

High-level QM calculations are the gold standard for accurately determining molecular energies.

Isodesmic Reaction Method: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This clever approach allows for the cancellation of systematic errors inherent in computational methods, leading to a more accurate determination of strain energy.

For a 1,2-dithiolane, the ring strain can be calculated as the enthalpy of reaction (ΔH_rxn) for a reaction where the strained ring is opened and its components are incorporated into unstrained, acyclic molecules. A well-established example uses the reaction between the 1,2-dithiolane, its corresponding open-chain dithiol, and the unstrained six-membered 1,2-dithiane with its open-chain dithiol counterpart.[3]

Computational Workflow: The process involves using a QM software package (e.g., Gaussian, ORCA) to perform the following steps:

-

Geometry Optimization: The 3D structure of each reactant and product is optimized to find its lowest energy conformation.

-

Frequency Calculation: Performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to calculate thermochemical data, including the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

Enthalpy Calculation: The standard enthalpy of formation (ΔfH°) is calculated for each species.

-

Ring Strain Calculation: The ring strain is determined from the total enthalpy of the reaction.

A common and reliable level of theory for these calculations is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311G**.[3]

Figure 2: Workflow for calculating ring strain using an isodesmic reaction.

Molecular Mechanics (MM) Methods

Molecular mechanics uses classical physics and parameterized "force fields" to calculate molecular energies. While computationally much faster than QM methods, their accuracy is highly dependent on the quality of the force field parameters for the specific chemical functionalities being studied. Developing accurate parameters for sulfur-containing heterocycles has been an area of active research. Force fields like OPLS-AA have been extended to better represent sulfur's electronic properties, which is crucial for accurately modeling strained disulfide bonds. MM is more suited for conformational searching of large molecules or molecular dynamics simulations rather than for the precise calculation of reaction enthalpies needed for ring strain determination.

Quantitative Ring Strain Data

The following table summarizes computationally determined ring strain data for representative 1,2-dithiolane compounds from the literature. The values are derived from the enthalpy of an isodesmic reaction, which reflects the additional ring strain of the 1,2-dithiolane relative to the less strained 1,2-dithiane.[3]

| Compound Name | Abbreviation | Substituents (R', R'') | Ring Strain (kJ/mol) | Ring Strain (kcal/mol) | Computational Method | Reference |

| 4-hydroxy-1,2-dithiolane | HDL | H, H | 27.9 | 6.7 | B3LYP/6-311G | [3] |

| 4-hydroxy-4-isopropyl-1,2-dithiolane | iPrDL | iPr, H | 2.9 | 0.7 | B3LYP/6-311G | [3] |

Note: The negative sign in the original source's ΔrxnH indicates an exothermic reaction, which corresponds to the release of strain. The values here are presented as the magnitude of the strain energy.

The data clearly demonstrates the stabilizing effect of substitution on the dithiolane ring, with the isopropyl group in iPrDL dramatically reducing the ring strain compared to the unsubstituted HDL.[3]

Experimental Determination of Ring Strain

Experimentally, ring strain energy is derived from thermochemical data, specifically the standard enthalpy of formation (ΔfH°).[2] This is determined by measuring the heat of combustion (ΔH°_comb) using bomb calorimetry and then applying Hess's Law.

Experimental Protocol: Bomb Calorimetry

This protocol provides a generalized methodology for determining the heat of combustion of a solid or liquid 1,2-dithiolane compound.

Objective: To measure the heat of combustion (ΔH°_comb) of a 1,2-dithiolane sample to subsequently calculate its standard enthalpy of formation (ΔfH°) and ring strain energy.

Materials & Equipment:

-

Isothermal or isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Analytical balance (± 0.1 mg)

-

Benzoic acid (calibrant)

-

1,2-dithiolane sample (liquid or solid)

-

Combustion aid (e.g., mineral oil, if needed for liquids or hard-to-ignite solids)

-

Fuse wire (e.g., nickel-chromium) of known energy of combustion

-

Crucible (silica or platinum)

-

Distilled water

Procedure:

-

Calorimeter Calibration: a. Determine the heat capacity (C_cal) of the calorimeter by combusting a known mass (approx. 1 g) of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known. b. Pelletize and weigh the benzoic acid sample. Place it in the crucible. c. Attach a measured length of fuse wire to the bomb electrodes, ensuring it is in contact with the sample. d. Add 1 mL of distilled water to the bomb to saturate the atmosphere, ensuring all water formed during combustion is in the liquid state. e. Seal the bomb and charge it with high-purity oxygen to a pressure of ~30 atm. f. Submerge the bomb in the calorimeter's water jacket, ensuring a constant and known volume of water. g. Allow the system to reach thermal equilibrium, then ignite the sample. h. Record the temperature change (ΔT) until a final, stable temperature is reached. i. Calculate C_cal using the known energy of combustion of benzoic acid and the fuse wire, corrected for the formation of nitric acid (from residual N₂ in the bomb).

-

Sample Combustion: a. Weigh a precise amount (0.5 - 1.0 g) of the 1,2-dithiolane sample into the crucible. If it's a volatile liquid, use a gelatin capsule of known heat of combustion. b. Follow the same procedure as for calibration (steps 1c - 1h) to combust the sample.

-

Data Analysis & Calculations: a. Calculate Total Heat Released (q_total):

-

q_total = C_cal * ΔT b. Correct for Extraneous Heat Sources:

-

q_rxn = q_total - q_fuse - q_acid

-

q_fuse is the heat from the combustion of the fuse wire.

-

q_acid is the heat of formation of nitric acid and sulfuric acid. The latter is critical for sulfur-containing compounds and is determined by titrating the bomb washings. c. Calculate Heat of Combustion (ΔH°_comb):

-

ΔH°_comb = q_rxn / moles of sample d. Calculate Standard Enthalpy of Formation (ΔfH°):

-

Use Hess's Law and the known ΔfH° values for the combustion products (CO₂(g) and H₂O(l)). For a compound with the formula CₓHᵧS₂, the reaction is: CₓHᵧS₂(s/l) + (x + y/4 + 2) O₂(g) → x CO₂(g) + y/2 H₂O(l) + 2 SO₂(g)

-

ΔH°_comb = [x * ΔfH°(CO₂) + y/2 * ΔfH°(H₂O) + 2 * ΔfH°(SO₂)] - [ΔfH°(CₓHᵧS₂) + (x + y/4 + 2) * ΔfH°(O₂)]

-

Since ΔfH°(O₂) is zero, rearrange to solve for ΔfH°(CₓHᵧS₂). e. Calculate Ring Strain Energy (RSE):

-

Estimate the enthalpy of formation of a hypothetical, strain-free version of the molecule using group additivity methods (e.g., Benson's method). This involves summing the enthalpy contributions of constituent chemical groups (e.g., C-(S)(H)₂, S-(S)(C), etc.).

-

RSE = ΔfH°(experimental) - ΔfH°(strain-free reference)

-

Figure 3: Workflow for experimental determination of ring strain via calorimetry.

Conclusion

The significant ring strain of the 1,2-dithiolane ring is the defining feature of its chemistry, making it a reactive yet highly useful functional group. Quantifying this strain is essential for molecular design and for predicting the stability and reactivity of these compounds in various applications, from pharmaceuticals to materials science. While experimental determination via calorimetry provides fundamental thermochemical data, computational methods, particularly DFT calculations using isodesmic reactions, offer a precise and accessible route to determining ring strain energies. The convergence of these methods provides researchers with a robust toolkit for exploring the energetic landscape of these fascinating heterocycles.

References

Spectroscopic Properties of 1,2-Dithiolan-4-ol: A Technical Guide

Introduction

1,2-Dithiolan-4-ol is a heterocyclic organic compound featuring a five-membered disulfide ring with a hydroxyl functional group. This structure is of interest to researchers in medicinal chemistry and materials science due to the redox-active nature of the dithiolane ring, a motif found in biologically significant molecules like lipoic acid. Understanding the spectroscopic properties of this compound is fundamental for its identification, characterization, and the analysis of its interactions in various chemical and biological systems.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. It includes a summary of available data for analogous compounds, detailed experimental protocols for spectroscopic analysis, and logical workflows for characterization.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, the spectroscopic characteristics can be inferred from closely related 1,2-dithiolane derivatives, such as 1,2-dithiolane-4-carboxylic acid and its amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data for 1,2-Dithiolane Derivatives

The following table summarizes the ¹H NMR chemical shifts for various N-substituted 1,2-dithiolane-4-carboxamides, which serve as valuable reference points for understanding the proton environment in the 1,2-dithiolane ring.[1] The protons on the dithiolane ring typically appear as multiplets in the 3.30-3.60 ppm range.

| Compound | Solvent | Chemical Shift (δ, ppm) for Dithiolane Ring Protons |

| N-Phenyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.53–3.42 (m, 4H), 3.42–3.33 (m, 1H) |

| N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.57–3.35 (m, 5H) |

| N,N-Dimethyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 3.47–3.30 (m, 5H) |

| N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide | MeOH-d₄ | 3.41–3.35 (m, 4H), 3.33 (dd, J = 3.1, 1.6 Hz, 1H) |

¹³C NMR Data for 1,2-Dithiolane Derivatives

The ¹³C NMR data for 1,2-dithiolane derivatives reveal the chemical shifts of the carbon atoms within the dithiolane ring.[1] The carbon atoms of the dithiolane ring typically resonate in the range of 40-55 ppm.

| Compound | Solvent | Chemical Shift (δ, ppm) for Dithiolane Ring Carbons |

| N-Phenyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 53.4, 43.2 |

| N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide | CDCl₃ | 53.2, 43.2 |

| N,N-Dimethyl-1,2-dithiolane-4-carboxamide | CDCl₃ | 48.7, 42.1 |

| N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide | MeOH-d₄ | 51.4, 39.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by weak absorptions in the ultraviolet region. The dithiolane moiety itself does not possess strong chromophores that absorb in the visible range. The primary electronic transitions would be associated with the sulfur atoms' non-bonding electrons (n -> σ* transitions), which typically occur at lower wavelengths (around 250-330 nm) and have low molar absorptivity. The hydroxyl group does not significantly contribute to absorption in the UV-Vis range.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. This typically requires a small number of scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) signals.

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the internal standard.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

Fill a cuvette with the solvent being used for the sample and use it to record a baseline (blank).

-

-

Data Acquisition:

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If desired, use the absorbance values from the serial dilutions to construct a Beer-Lambert plot (Absorbance vs. Concentration) to calculate the molar absorptivity coefficient (ε).

-

Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound and a general workflow for its application in a biological assay.

References

Enthalpy of Formation for 1,2-Dithiolane Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a critical structural motif in various biologically active molecules, most notably lipoic acid. Its unique chemical properties, largely dictated by the inherent ring strain and the nature of the disulfide bond, make it a subject of significant interest in the fields of medicinal chemistry and drug delivery. Understanding the thermodynamic properties of 1,2-dithiolane structures, particularly their enthalpy of formation, is fundamental to elucidating their reactivity and stability. This technical guide provides an in-depth overview of the enthalpy of formation of 1,2-dithiolane, supported by quantitative data, experimental methodologies, and a conceptual visualization of the interplay between its structure and energetic properties.

Quantitative Data: Enthalpy of Formation

Direct experimental determination of the standard enthalpy of formation for the parent 1,2-dithiolane is challenging due to its tendency to undergo oligomerization. However, computational methods provide valuable estimates. The Joback method, a group contribution method, has been used to calculate the gas-phase enthalpy of formation.

| Compound | Formula | Phase | Enthalpy of Formation (ΔfH°) | Method |

| 1,2-Dithiolane | C₃H₆S₂ | Gas | +66.09 kJ/mol | Joback Method (Calculated)[1] |

Note: This value is a calculated estimate and should be considered in the context of the inherent approximations of the Joback method.

The Role of Ring Strain

The five-membered ring of 1,2-dithiolane imposes significant geometric constraints on the disulfide bond, forcing the C-S-S-C dihedral angle to be much lower than the optimal ~90° found in linear disulfides. This deviation from the ideal geometry results in considerable ring strain, which contributes to a higher enthalpy of formation and, consequently, a greater thermodynamic driving force for ring-opening reactions. This inherent reactivity is a key feature exploited in various drug delivery systems and for probing cellular redox processes.

Experimental Protocol: Determination of Enthalpy of Formation for Sulfur-Containing Heterocycles

Objective: To determine the standard molar enthalpy of formation (ΔfH°) of a solid sulfur-containing heterocyclic compound in its crystalline phase at 298.15 K.

Apparatus:

-

Isoperibolic static-bomb calorimeter with a rotating bomb mechanism.

-

High-purity gaseous oxygen source.

-

Cotton-thread fuse of known specific energy of combustion.

-

Auxiliary material (e.g., paraffin oil) with a known specific energy of combustion to ensure complete oxidation.

-

Balance with an accuracy of ±0.01 mg.

Procedure:

-

Calibration:

-

The energy equivalent of the calorimeter is determined by performing a series of combustion runs with a certified standard reference material, such as benzoic acid.

-

A known mass of the standard is pelletized and placed in the crucible of the bomb.

-

The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa, and a small, known volume of water (e.g., 1.00 cm³) is added to ensure the final state of water is liquid and that sulfur oxides form sulfuric acid.

-

The bomb is placed in the calorimeter, and the sample is ignited. The temperature change is monitored to calculate the energy equivalent.

-

-

Sample Combustion:

-

A known mass of the sulfur-containing compound is pelletized. If the compound is difficult to ignite or combusts incompletely, a known mass of an auxiliary material (paraffin oil) is used.

-

The pellet is placed in the crucible, and the bomb is prepared under the same conditions as the calibration runs (oxygen pressure, added water).

-

The sample is ignited, and the temperature change is recorded.

-

-

Analysis of Combustion Products:

-

After combustion, the bomb is opened, and the contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed as a byproduct. This is typically done by titration.

-

The sulfuric acid formed from the sulfur in the compound is also quantified.

-

-

Data Reduction and Corrections:

-

The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the energy of combustion of the fuse and the auxiliary material, and for the energy of formation of nitric acid.

-

Washburn corrections are applied to reduce the energy values to standard conditions (1 bar pressure and 298.15 K).

-

-

Calculation of Enthalpy of Formation:

-

From the corrected standard molar energy of combustion (ΔcU°), the standard molar enthalpy of combustion (ΔcH°(cr)) is calculated.

-

The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) is then derived using Hess's Law, with the known standard molar enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and aqueous H₂SO₄). The standard molar enthalpies of formation for H₂O(l) and CO₂(g) at 298.15 K are -(285.83 ± 0.04) kJ·mol⁻¹ and -(393.51 ± 0.13) kJ·mol⁻¹, respectively[2].

-

To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation would need to be determined, typically using techniques like thermogravimetry or by measuring the temperature dependence of the vapor pressure via the Knudsen effusion technique.

Visualization of Structural Energetics

The following diagram illustrates the relationship between the structural strain of 1,2-dithiolane, its enthalpy of formation, and its resulting reactivity. The strained cyclic structure has a higher potential energy (enthalpy of formation) compared to a hypothetical, strain-free acyclic analogue. This stored energy provides a thermodynamic driving force for ring-opening reactions, which lead to more stable, lower-energy products. This principle is fundamental to the use of 1,2-dithiolane derivatives in applications such as dynamic covalent chemistry and drug delivery systems that respond to the reducing environment of the cell.

Caption: Energy landscape of 1,2-dithiolane reactivity.

References

Exploring the Antioxidant Potential of 1,2-Dithiolan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on the identification and characterization of novel antioxidant compounds. 1,2-Dithiolan-4-ol, a cyclic disulfide, presents an intriguing scaffold for antioxidant activity due to the redox-active nature of its disulfide bond. This technical guide provides a comprehensive overview of the methodologies used to evaluate the antioxidant potential of compounds like this compound and explores the key signaling pathways that may be modulated by such molecules in the context of cellular oxidative stress. While specific quantitative data and direct experimental evidence for this compound are not extensively available in current literature, this document serves as a foundational resource, outlining the established experimental frameworks and potential mechanisms of action relevant to its investigation.

Introduction to 1,2-Dithiolane Compounds and Antioxidant Activity

The 1,2-dithiolane ring is a five-membered heterocyclic system containing a disulfide bond. This structural feature is famously present in α-lipoic acid, a well-characterized antioxidant. The antioxidant capacity of 1,2-dithiolane derivatives is often attributed to their ability to be reduced to the corresponding dithiol, which can then directly scavenge reactive oxygen species or participate in redox cycling to regenerate other endogenous antioxidants. The presence of a hydroxyl group at the 4-position of the dithiolane ring in this compound may further influence its antioxidant properties, potentially affecting its solubility, reactivity, and interaction with biological targets.

In Vitro Antioxidant Capacity Assays: Methodologies and Data Interpretation

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control group with 100 µL of the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Hypothetical Data Presentation:

| Compound | DPPH IC50 (µg/mL) |

| This compound | 150.5 ± 8.2 |

| Ascorbic Acid (Standard) | 5.2 ± 0.4 |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 10 µL of the this compound sample (at various concentrations) to a 96-well plate.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄·7H₂O.

-

The FRAP value of the sample is expressed as µM Fe(II) equivalents.

-

Hypothetical Data Presentation:

| Compound | FRAP Value (µM Fe(II)/mg) |

| This compound | 85.3 ± 5.1 |

| Trolox (Standard) | 250.7 ± 12.9 |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green in color. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the this compound sample (at various concentrations) to a 96-well plate.

-

Add 180 µL of the diluted ABTS•⁺ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hypothetical Data Presentation:

| Compound | TEAC (mM Trolox equivalents/mg) |

| This compound | 0.45 ± 0.03 |

| Trolox (Standard) | 1.00 |

Potential Signaling Pathways Modulated by Antioxidants

Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. While the specific effects of this compound on these pathways have not been elucidated, the following are key pathways that are often targeted by antioxidant molecules.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including ROS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Antioxidants can potentially inhibit this pathway by reducing the levels of ROS that trigger its activation.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Assessing Antioxidant Potential

The comprehensive evaluation of a novel antioxidant compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.

Caption: General experimental workflow for antioxidant evaluation.

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule in the field of antioxidant research. The protocols and pathways detailed in this guide provide a robust framework for its systematic investigation. Future research should focus on obtaining definitive quantitative data from a battery of antioxidant assays to establish its potency and mechanism of action. Furthermore, cell-based studies are crucial to elucidate its interaction with key signaling pathways such as Keap1-Nrf2 and NF-κB, and to assess its cytoprotective effects. Ultimately, in vivo studies in relevant disease models will be necessary to validate its therapeutic potential as an antioxidant agent. The exploration of this compound and its derivatives could pave the way for the development of novel therapeutics for a range of oxidative stress-related pathologies.

Methodological & Application

Application Notes and Protocols for Utilizing 1,2-Dithiolane Derivatives as Selective TrxR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin system, with thioredoxin reductase 1 (TrxR1) as a central enzyme, is a critical regulator of cellular redox balance and a key player in cell proliferation, survival, and antioxidant defense.[1] In numerous cancers, TrxR1 is overexpressed, contributing to tumor growth, resistance to therapy, and poor prognosis.[2] This makes TrxR1 a compelling target for the development of novel anticancer agents.[3]

While initial interest has been shown in 1,2-dithiolane-containing compounds as potential TrxR1 inhibitors, recent studies have revealed that the 1,2-dithiolane moiety alone is insufficient for potent and selective inhibition.[4] Emerging evidence strongly indicates that for significant TrxR1 inhibitory activity, the 1,2-dithiolane scaffold must be coupled with a Michael acceptor moiety.[4][5] This combination allows for a covalent interaction with the active site of TrxR1, leading to effective and often irreversible inhibition.

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1,2-dithiolane derivatives, particularly those containing a Michael acceptor, as selective TrxR1 inhibitors for cancer research and drug development.

Mechanism of TrxR1 Inhibition by 1,2-Dithiolane Michael Acceptor Derivatives

The proposed mechanism of action involves a dual-step process. Initially, the 1,2-dithiolane ring may undergo reduction by TrxR1. Subsequently, the Michael acceptor component of the molecule forms a covalent bond with the active site selenocysteine (Sec) or cysteine (Cys) residues of the enzyme, leading to its inactivation.[4] This targeted covalent inhibition leads to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest in cancer cells.[2]

Diagram of the Proposed Inhibition Mechanism

References

- 1. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]

- 2. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible TrxR1 inhibitors block STAT3 activity and induce cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,2-Dithiolan-4-ol Derivatives in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

While research directly on 1,2-Dithiolan-4-ol in cancer cell lines is limited, its derivatives, particularly 1,2-dithiolane-4-carboxylic acid analogs, have emerged as a promising class of compounds with significant anticancer potential. These derivatives have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. A key mechanism of action identified is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells and a critical component of the cellular redox system. This document provides a summary of the available data, detailed experimental protocols for assessing the anticancer effects of these compounds, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The following tables summarize the quantitative data on the inhibitory and cytotoxic activities of various 1,2-dithiolane derivatives from published studies. It is important to note that the anticancer activity of these compounds is often enhanced when the 1,2-dithiolane moiety is combined with a Michael acceptor functionality.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition by 1,2-Dithiolane Derivatives

| Compound Class | IC50 Range (µM) | Notes |

| 1,2-dithiolane-4-carboxylic acid analogs with Michael acceptor moiety | 5.3 - 186.0 | The presence of a Michael acceptor is crucial for potent TrxR1 inhibition.[1][2][3] |

Table 2: Cytotoxicity of 1,2-Dithiolane Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [4] |

| Compound 2 | HCT116 (Colon) | 0.34 | [4] |

| Compounds 1 & 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Hepatocellular) | 10 - 50 | [4] |

| Compound 2k | Various cancer cell lines | Sub-micromolar | [1] |

Table 3: Apoptosis Induction by 1,2-Dithiolane Derivatives

| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Notes |

| Compound 2k | 4T1 (Breast) | 500 nM | 19.3 | Dose-dependent increase in apoptosis observed. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

1,2-Dithiolane derivative stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the 1,2-dithiolane derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[5][6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

1,2-Dithiolane derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of the 1,2-dithiolane derivative for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analyze the samples by flow cytometry within one hour.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the activity of TrxR1 by monitoring the reduction of DTNB.

Materials:

-

Recombinant human TrxR1

-

NADPH

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

TE buffer (Tris-EDTA)

-

1,2-Dithiolane derivative

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing TE buffer, NADPH, and recombinant TrxR1 in a 96-well plate.

-

Add varying concentrations of the 1,2-dithiolane derivative to the wells.

-

Pre-incubate the mixture for a specified time at room temperature.

-

Initiate the reaction by adding DTNB.

-

Immediately measure the increase in absorbance at 412 nm in kinetic mode for several minutes.[9]

-